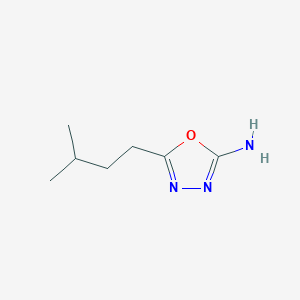
3-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline
Overview
Description
“3-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline” is a derivative of 1,2,4-triazole . Triazole derivatives are known for their wide range of biological activities, including anticancer properties . They are considered important active pharmaceutical scaffolds, capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “3-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline”, involves multi-step chemical modifications . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “3-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline” and its derivatives are confirmed by various spectroscopic techniques, including Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet (UV) spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline” and its derivatives are complex and involve multiple steps . The reactions are carefully controlled to ensure the correct formation of the triazole ring and the attachment of the various substituents .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of 1-Substituted 3-Amino-1H-1,2,4-Triazoles: A method for synthesizing 1-substituted 3-amino-1H-1,2,4-triazoles has been developed, showcasing efficient synthesis routes relevant to compounds like 3-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline (Shen & Zhang, 2015).
- Study of Reactivity and Structure: Research on 3,3-Disubstituted 1-(5-Nitro-2,1-benzisothiazol-3-yl)triazenes offers insight into the reactivity and structural properties of triazole derivatives (Pr̆ikryl et al., 2003).
Antimicrobial and Antitumor Activities
- Antimicrobial Properties: Synthesis and antimicrobial activities of linezolid-like molecules, including triazole derivatives, have been investigated, demonstrating potential in antimicrobial applications (Başoğlu et al., 2012).
- Cancer Cell Research: The effect of 1,2,4-Triazole-3-thiol derivatives on cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids highlights the potential of triazole derivatives in cancer research (Šermukšnytė et al., 2022).
Photoluminescence and Coordination Chemistry
- Photoluminescent Properties: Copper(I) complexes with amido-triazolato ligands exhibit long-lived photoluminescence, suggesting applications in materials science (Manbeck et al., 2011).
- Coordination Polymers: Tetranuclear Zn(II) and mononuclear Ni(II) based coordination polymers derived from isomeric 1,2,4-triazole ligands demonstrate the utility of triazoles in coordination chemistry (Hu et al., 2016).
Chemical Synthesis and Characterization
- Novel Synthesis Techniques: Microwave-assisted synthesis of 1,2,4-Triazol-5-one derivatives reflects advancements in the synthesis of triazole compounds (Kahveci et al., 2008).
- Spectroscopic Studies: Research on spectroscopic properties of new azo dyes derived from triazole compounds offers insights into the spectroscopic characterization of similar compounds (Al-Sheikh et al., 2014).
Future Directions
The future directions for the research and development of “3-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline” and its derivatives could involve further exploration of their biological activities, particularly their anticancer properties . Additionally, more studies could be conducted to understand their mechanism of action and to optimize their pharmacokinetic and toxicological properties .
properties
IUPAC Name |
3-(4-ethyl-1,2,4-triazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-2-14-7-12-13-10(14)8-4-3-5-9(11)6-8/h3-7H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKMOMWUDFXPPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethyl-4H-1,2,4-triazol-3-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(5-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B1414849.png)
![3-Methylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1414850.png)




![1-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1414857.png)


